Z-VEID-FMK is a synthetic compound recognized as a specific inhibitor of caspase-6, a cysteine protease involved in the apoptotic process. Its structure includes a fluoromethyl ketone moiety, which is essential for its inhibitory activity. This compound is utilized extensively in biochemical research to study apoptosis and related pathways, particularly in the context of neurodegenerative diseases and cancer.
Z-VEID-FMK belongs to the class of peptidyl fluoromethyl ketones, which are known for their ability to irreversibly inhibit serine and cysteine proteases. It is classified as a caspase inhibitor, specifically targeting caspase-6, which plays a crucial role in the execution phase of apoptosis. The compound's systematic name is methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate .
The synthesis of Z-VEID-FMK typically involves solid-phase peptide synthesis (SPPS) techniques, allowing for the incorporation of the fluoromethyl ketone functionality into peptide sequences. An improved method described in recent literature outlines the coupling of an aspartate fluoromethyl ketone to a linker, which is then mounted onto resin-bound methylbenzhydrylamine hydrochloride. This approach enhances yield and simplifies purification processes .
Key steps in the synthesis include:
Z-VEID-FMK has the molecular formula and a molecular weight of approximately 652.71 Da. The compound features a complex structure characterized by multiple chiral centers and functional groups that contribute to its biological activity.
The structural representation includes:
The solubility profile indicates that Z-VEID-FMK is insoluble in water but shows significant solubility in dimethyl sulfoxide and ethanol .
Z-VEID-FMK acts primarily through covalent modification of active site residues in caspases. The mechanism involves the formation of a stable adduct between the electrophilic carbon of the fluoromethyl ketone and the nucleophilic thiol group of cysteine residues in the enzyme's active site. This irreversible binding effectively inhibits enzymatic activity, leading to apoptosis modulation.
The compound's specificity for caspase-6 allows researchers to dissect its role in cellular processes without affecting other proteases significantly .
The mechanism by which Z-VEID-FMK inhibits caspase-6 involves:
Data from various studies indicate that Z-VEID-FMK effectively reduces apoptosis in cell models subjected to stressors such as oxidative damage or neurotoxic agents .
Z-VEID-FMK exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings where precise concentrations are required for effective biological assays.
Z-VEID-FMK has various applications in scientific research:
Its specificity for caspase-6 makes it an invaluable tool for dissecting complex biological processes involving apoptosis, providing insights that could lead to therapeutic advancements.
Caspase-6 (CASP6), a member of the cysteine-aspartic protease family, functions canonically as an executioner caspase in apoptosis by cleaving nuclear structural proteins like lamin A/C and nucleoporins, leading to nuclear fragmentation. However, recent research has illuminated its critical non-apoptotic roles, particularly in neuronal development, immune modulation, and cancer progression. In the central nervous system, caspase-6 regulates axonal guidance, dendritic arborization, and synaptic plasticity through targeted cleavage of cytoskeletal components such as tubulin and spectrin [5] [8]. For example, caspase-6 activity is essential for growth cone dynamics during neurite outgrowth, where transient activation remodels the actin network without triggering cell death [8].
In tumor biology, caspase-6 drives alternative activation of macrophages (AAMs), promoting tumor progression. Quantitative proteomic analyses revealed that interleukin-4 (IL-4) stimulation upregulates caspase-6 in macrophages, enhancing their M2 polarization. This process facilitates tumor cell invasion via caspase-6-dependent upregulation of matrix metalloproteinases (MMP-2/MMP-9) in tumor-associated macrophages (TAMs) [2]. Genetic ablation or pharmacological inhibition of caspase-6 suppresses these pro-tumorigenic effects, highlighting its role as a nodal regulator of immunomodulation [2] [10].
Table 1: Caspase-6 Substrates and Functional Outcomes
Substrate | Biological Process | Functional Outcome |
---|---|---|
Lamin A/C | Apoptosis | Nuclear fragmentation |
Tubulin | Neuronal development | Axonal guidance & dendritic remodeling |
IL-1 receptor-associated kinase M | Inflammation | Macrophage activation |
MMP-2/MMP-9 | Tumor microenvironment | Enhanced cancer cell invasion |
Z-VEID-FMK (benzyloxycarbonyl-Val-Glu(OMe)-Ile-Asp(OMe)-fluoromethylketone) is a synthetic tetrapeptide inhibitor designed to irreversibly inactivate caspase-6. Its structure comprises three key elements:
Biochemical assays demonstrate Z-VEID-FMK’s high selectivity for caspase-6 (IC₅₀ = 11–50 nM), with >100-fold selectivity over caspases-3 and -7. This specificity arises from its uncompetitive binding mechanism, where the inhibitor preferentially binds the enzyme-substrate complex rather than the apo-enzyme. Crystallographic studies of the caspase-6/Z-VEID-FMK complex reveal a unique peptide-binding mode in which the inhibitor stabilizes a non-canonical conformation of caspase-6, preventing proteolytic activity without disrupting dimerization [7] [9]. Functionally, Z-VEID-FMK abolishes caspase-6-mediated cleavage of physiological substrates like lamin A and NuMA in cellular models, thereby inhibiting apoptosis and cytoskeletal reorganization [4] [6].
Table 2: Biochemical Properties of Z-VEID-FMK
Property | Value |
---|---|
Molecular Formula | C₃₁H₄₅FN₄O₁₀ |
Molecular Weight | 652.7 Da |
CAS Number | 210344-96-0 |
Purity | >98% |
Solubility | ≥113.4 mg/mL in DMSO; insoluble in H₂O |
Inhibition Mechanism | Irreversible, uncompetitive |
Selectivity (vs. caspase-3/7) | >100-fold |
The development of fluoromethyl ketone (FMK)-based caspase inhibitors originated from efforts to modulate apoptotic pathways for therapeutic benefit. Z-VAD-FMK, a pan-caspase inhibitor, was the first FMK-derivatized peptide described (1991) and served as a prototype for designing isoform-selective variants [3]. Its structure featured a benzyloxycarbonyl group coupled to Val-Ala-Asp-FMK, enabling broad-spectrum caspase inhibition but lacking specificity.
To address this limitation, researchers exploited substrate preference differences among caspases. Caspase-6’s unique affinity for VEID motifs (versus DEVD for caspase-3 or IETD for caspase-8) led to the synthesis of Z-VEID-FMK in the early 2000s. Biochemical characterization confirmed its superior selectivity for caspase-6, with minimal cross-reactivity against caspases-1, -3, -7, or -8 at concentrations ≤10 µM [4] [6]. This specificity was pivotal in delineating caspase-6’s non-apoptotic functions, as earlier tools like Z-VAD-FMK inhibited multiple caspases, confounding mechanistic studies.
Advances in structural biology further refined FMK inhibitors. Cocrystal structures of caspase-6 bound to Z-VEID-FMK (PDB: 4HVA) revealed how the VEID sequence and FMK warhead occupy the substrate-binding cleft and catalytic site, respectively. These insights facilitated the design of next-generation inhibitors with improved brain permeability for neurodegenerative disease research, though none have yet achieved clinical translation [7] [9].
Table 3: Evolution of Key Caspase Inhibitors
Inhibitor | Target Specificity | Historical Significance |
---|---|---|
Z-VAD-FMK | Pan-caspase | First FMK inhibitor; validated caspase involvement in apoptosis |
Z-DEVD-FMK | Caspase-3/7 | Elucidated executioner caspase roles |
Z-VEID-FMK | Caspase-6 | Enabled discovery of non-apoptotic caspase-6 functions |
Z-DRHD-FMK | Caspase-6 (alternative) | Improved potency but lower cellular efficacy |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: